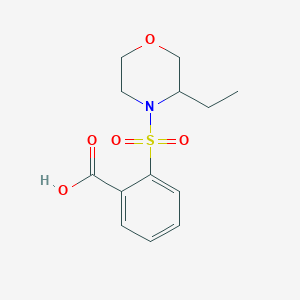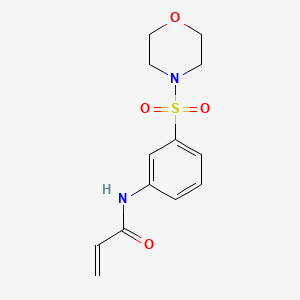
N-(1,1-dioxothian-4-yl)-2-hydroxy-5-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxothian-4-yl)-2-hydroxy-5-methylbenzamide, commonly known as DT-13, is a small molecule compound that has gained attention in recent years due to its potential in various scientific research applications. DT-13 is a synthetic compound that belongs to the class of thiazolidinediones and contains a thiazolidine ring structure. It has been found to exhibit various biological and biochemical activities, making it a promising candidate for further research.
作用機序
DT-13 has been found to act on various targets in cells, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the nuclear factor kappa B (NF-κB) pathway. It has been shown to activate PPARγ, which plays a role in regulating glucose and lipid metabolism, as well as inflammation. DT-13 has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
DT-13 has been found to exhibit various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, as well as inflammation. It has been shown to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes. In addition, DT-13 has been found to reduce lipid accumulation in the liver and improve lipid metabolism.
実験室実験の利点と制限
DT-13 has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro studies. In addition, its synthetic nature allows for the production of large quantities of the compound for use in experiments. However, one limitation of DT-13 is its potential toxicity, which must be carefully monitored in experiments.
将来の方向性
There are several potential future directions for research on DT-13. One area of interest is its potential as a therapeutic agent for the treatment of diabetes and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of DT-13 and its potential targets in cells. Another area of interest is the potential use of DT-13 in combination with other drugs for the treatment of cancer and other diseases.
合成法
DT-13 can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4,5-dimethylthiazole to form the thiazolidinedione ring structure. The final product is obtained by reacting the thiazolidinedione intermediate with hydroxylamine hydrochloride.
科学的研究の応用
DT-13 has been found to exhibit various biological and biochemical activities, making it a promising candidate for further research. It has been shown to have anti-tumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In addition, DT-13 has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-(1,1-dioxothian-4-yl)-2-hydroxy-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-2-3-12(15)11(8-9)13(16)14-10-4-6-19(17,18)7-5-10/h2-3,8,10,15H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPVGWYHKRKCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
